CID 77584
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Description
CID 77584 is a useful research compound. Its molecular formula is C10H9NaO7S and its molecular weight is 296.23 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of CID 77584 can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
2,4-dichlorobenzaldehyde, ethyl acetoacetate, ammonium acetate, sodium ethoxide, acetic anhydride, sodium hydroxide, hydrochloric acid, wate
Reaction
Step 1: Condensation of 2,4-dichlorobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate and sodium ethoxide to form 2-(2,4-dichlorophenyl)-3-oxobutanoic acid ethyl ester., Step 2: Cyclization of the above product with acetic anhydride in the presence of sodium acetate to form 2-(2,4-dichlorophenyl)-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylic acid ethyl ester., Step 3: Hydrolysis of the ethyl ester group in the above product with sodium hydroxide to form 2-(2,4-dichlorophenyl)-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylic acid., Step 4: Acidification of the above product with hydrochloric acid to form CID 77584., Step 5: Purification of the final product by recrystallization from water.
properties
IUPAC Name |
sodium;3,5-bis(methoxycarbonyl)benzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHSEQCZSNZLRI-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NaO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 77584 |
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